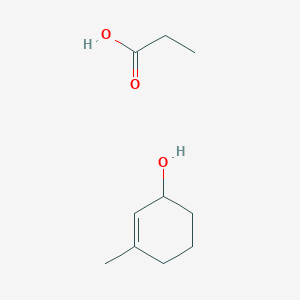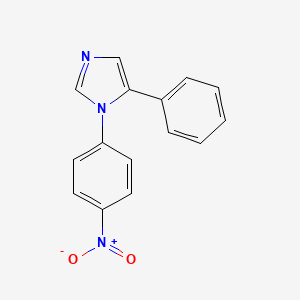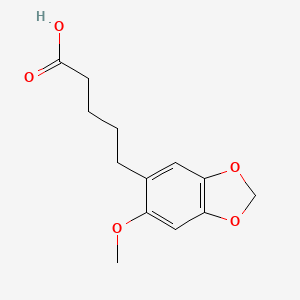
3-Methylcyclohex-2-en-1-ol;propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylcyclohex-2-en-1-ol;propanoic acid is a compound that combines the structural features of both 3-methylcyclohex-2-en-1-ol and propanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methylcyclohex-2-en-1-ol typically involves the Ireland-Claisen rearrangement of a 3-methyl-substituted ester of (1R)-3-methyl-2-cyclohexen-1-ol as a key step . Another method includes the oxidation of 1-methylcyclohex-1-ene with chromium trioxide in acetic acid . The preparation of propanoic acid can be achieved through the hydrolysis of propionitrile or the oxidation of propionaldehyde.
Industrial Production Methods
Industrial production of 3-methylcyclohex-2-en-1-ol involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Propanoic acid is industrially produced by the hydrocarboxylation of ethylene using nickel carbonyl as a catalyst.
Chemical Reactions Analysis
Types of Reactions
3-Methylcyclohex-2-en-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. It can react with aldehydes and ketones to form enones, which are important intermediates in organic synthesis .
Common Reagents and Conditions
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used for the reduction of 3-methylcyclohex-2-en-1-ol.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include enones, alcohols, and halogenated derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Methylcyclohex-2-en-1-ol has several scientific research applications:
Biology: Acts as an antiaggregative pheromone isolated from Dendroctonus, exhibiting potent activity.
Industry: Utilized in the production of flavors and fragrances due to its distinct odor.
Mechanism of Action
The mechanism of action of 3-methylcyclohex-2-en-1-ol involves its interaction with specific molecular targets and pathways. As an antiaggregative pheromone, it likely interacts with receptors in the nervous system of insects, inhibiting aggregation behavior . In medicinal applications, it may interact with vitamin D receptors, influencing calcium homeostasis and bone health.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-cyclohexen-1-one: A cyclic ketone with similar structural features but different chemical properties.
1-Methyl-1-cyclohexen-3-ol: Another isomer with a different position of the hydroxyl group.
Uniqueness
3-Methylcyclohex-2-en-1-ol is unique due to its dual functionality as both an alcohol and an enone, allowing it to participate in a wide range of chemical reactions and applications. Its role as an antiaggregative pheromone further distinguishes it from other similar compounds.
Properties
CAS No. |
61441-60-9 |
|---|---|
Molecular Formula |
C10H18O3 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
3-methylcyclohex-2-en-1-ol;propanoic acid |
InChI |
InChI=1S/C7H12O.C3H6O2/c1-6-3-2-4-7(8)5-6;1-2-3(4)5/h5,7-8H,2-4H2,1H3;2H2,1H3,(H,4,5) |
InChI Key |
RSLMSHUTROTFES-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)O.CC1=CC(CCC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-(6,7-Dimethyl-1-oxaspiro[2.4]heptan-4-yl)ethan-1-ol](/img/structure/B14569355.png)


![N-[(4-Methoxyphenyl)methyl]-3-(pyrrolidin-1-yl)propan-1-amine](/img/structure/B14569370.png)
![Ethanol, 2-[(2-chloro-2-cyclohepten-1-yl)oxy]-](/img/structure/B14569377.png)
